2-(5-Ethylfuran-2-yl)pyrrolidine

Descripción

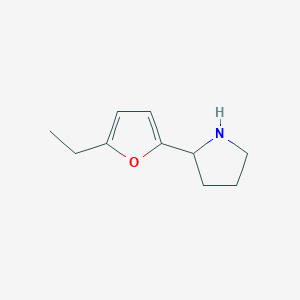

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-ethylfuran-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h5-6,9,11H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFAXYMDKQJCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Ethylfuran 2 Yl Pyrrolidine

Retrosynthetic Analysis of the 2-(5-Ethylfuran-2-yl)pyrrolidine Scaffold

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a variety of synthetic strategies. The most logical disconnections are at the C-C bond between the pyrrolidine (B122466) and furan (B31954) rings, and within the pyrrolidine ring itself.

Scheme 1: Retrosynthetic analysis of this compound

This image is a conceptual representation and is not generated from a direct search result.

The first disconnection suggests a convergent approach where the pyrrolidine and furan moieties are synthesized separately and then coupled. This strategy relies on well-established cross-coupling reactions. The second disconnection points towards a linear synthesis where an acyclic precursor is cyclized to form the pyrrolidine ring, with the 5-ethylfuran group already in place or installed at a later stage.

Pyrrolidine Ring Formation Strategies

The construction of the pyrrolidine ring is a cornerstone of this synthesis. Numerous methods have been developed, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed and asymmetric approaches.

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of pyrrolidines. These reactions typically involve the formation of a C-N bond from a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center. A common approach involves the cyclization of ω-amino alcohols or halides. For instance, the cyclization of 4-amino-1-alcohols can be promoted by various reagents. A simple one-pot preparation of cyclic amines from amino alcohols can be achieved using thionyl chloride (SOCl₂), which avoids the need for the traditional sequence of N-protection, O-activation, cyclization, and deprotection wikipedia.org. Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols using orthoesters to activate the hydroxyl group wikipedia.org.

Biocatalytic methods have also emerged as powerful tools. For example, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. This method offers high enantioselectivity and operates under mild conditions organic-chemistry.orggeorgiasouthern.edu. Furthermore, enzyme-catalyzed intramolecular C(sp³)–H amination of alkyl azides, using engineered cytochrome P411 enzymes, provides a direct route to chiral pyrrolidines rsc.orgnih.gov.

Transition-metal-catalyzed reactions offer efficient and atom-economical routes to the pyrrolidine scaffold. A prominent strategy is the [3+2] cycloaddition, which allows for the rapid construction of the five-membered ring with control over stereochemistry. For example, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by their [3+2] dipolar cycloaddition with alkenes, provides access to structurally complex pyrrolidines organic-chemistry.orgchemicalbook.com. Similarly, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, in the presence of specific phosphoramidite (B1245037) ligands, yields pyrrolidine cycloadducts with high efficiency and selectivity wikipedia.org.

Another powerful approach is the transition-metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners, which can construct fused pyrrolidine systems nih.gov. These methods benefit from the ability to generate significant molecular complexity in a single step.

The synthesis of enantiomerically pure 2-substituted pyrrolidines is of paramount importance, and several asymmetric strategies have been developed. The use of chiral auxiliaries is a well-established method. For example, N-tert-butanesulfinamide can serve as a chiral auxiliary in the synthesis of α-chiral pyrrolidine derivatives with high diastereoselectivity nih.gov.

Organocatalysis has also become a central pillar in asymmetric pyrrolidine synthesis. Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in promoting a variety of enantioselective transformations nih.gov. Biocatalytic approaches, as mentioned earlier, using enzymes like transaminases, offer excellent enantioselectivity (up to >99.5% ee) in the synthesis of chiral 2-substituted pyrrolidines organic-chemistry.orggeorgiasouthern.edu. These enzymatic methods provide a green and efficient alternative to traditional chemical catalysis.

Table 1: Comparison of Asymmetric Pyrrolidine Synthesis Methods

| Method | Catalyst/Auxiliary | Key Features | Reference(s) |

| Chiral Auxiliary | N-tert-butanesulfinamide | High diastereoselectivity, reliable | nih.gov |

| Organocatalysis | Proline derivatives | Metal-free, environmentally friendly | nih.gov |

| Biocatalysis | Transaminases | High enantioselectivity, mild conditions | organic-chemistry.orggeorgiasouthern.edu |

| Biocatalysis | Cytochrome P411 | Intramolecular C-H amination | rsc.orgnih.gov |

Installation of the 5-Ethylfuran Moiety

The introduction of the 5-ethylfuran group at the C2 position of the pyrrolidine ring can be effectively achieved through cross-coupling reactions. These reactions involve the formation of a C-C bond between a suitably functionalized pyrrolidine and a furan derivative.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Negishi, or Kumada—depends on the nature of the organometallic reagent and the substrate, including functional group tolerance and reactivity.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base libretexts.org. For the synthesis of this compound, this would involve the reaction of a 2-halopyrrolidine derivative (e.g., N-Boc-2-bromopyrrolidine) with 5-ethylfuran-2-boronic acid or its corresponding boronate ester. The synthesis of furan-2-yltrifluoroborates and their successful cross-coupling with aryl halides has been reported, demonstrating the feasibility of using furan-based organoboron reagents in Suzuki-Miyaura reactions nih.gov. The synthesis of 5-formyl-2-furylboronic acid has also been described, which could potentially be converted to 5-ethylfuran-2-boronic acid google.comgoogle.com.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds wikipedia.orgorganic-chemistry.org. The reaction would involve coupling an organozinc derivative of 5-ethylfuran with a 2-halopyrrolidine. Organozinc reagents can be prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc salt, such as zinc chloride semanticscholar.org. The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling sp³-hybridized carbons nih.govnih.gov.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium) and is one of the earliest developed cross-coupling reactions organic-chemistry.orgwikipedia.org. This method is highly effective but can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups google.com. The coupling of a 2-pyridyl Grignard reagent has been successfully demonstrated, suggesting that heteroaromatic Grignard reagents can be used in these reactions nih.govresearchgate.net. For the target molecule, this would involve the reaction of 2-(5-ethylfuran)magnesium halide with a 2-halopyrrolidine.

Table 2: Overview of Potential Cross-Coupling Reactions for the Synthesis of this compound

| Coupling Reaction | Pyrrolidine Precursor | Furan Precursor | Catalyst System (Typical) | Key Advantages | Reference(s) |

| Suzuki-Miyaura | 2-Halo-N-Boc-pyrrolidine | 5-Ethylfuran-2-boronic acid/ester | Pd catalyst, Base | Mild conditions, high functional group tolerance | nih.govlibretexts.org |

| Negishi | 2-Halo-N-Boc-pyrrolidine | 2-(5-Ethylfuran)zinc halide | Pd or Ni catalyst | High reactivity, good for sp³-C coupling | wikipedia.orgorganic-chemistry.orgnih.gov |

| Kumada | 2-Halo-N-Boc-pyrrolidine | 2-(5-Ethylfuran)magnesium halide | Pd or Ni catalyst | High reactivity, cost-effective | organic-chemistry.orgwikipedia.orgresearchgate.net |

Furan Derivatization on Pre-existing Pyrrolidine Intermediates

An alternative to constructing the C-C bond directly is to first synthesize a pyrrolidine ring bearing a suitable functional group that can then be elaborated into the desired 5-ethylfuran moiety. For example, one could start with a pyrrolidine derivative containing a formyl or acetyl group at the 2-position. This aldehyde or ketone could then undergo a series of reactions, such as a Wittig reaction or a condensation reaction, to build the furan ring.

This strategy is exemplified by the synthesis of other substituted furans, where a key precursor is modified in a stepwise fashion to generate the final furan heterocycle. researchgate.net This approach allows for greater control over the substitution pattern of the furan ring.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached from both a convergent and a divergent perspective.

A divergent synthesis , on the other hand, would involve the creation of a common intermediate that can be diversified to produce a range of analogues. For instance, one could synthesize 2-(furan-2-yl)pyrrolidine (B1273965) as a core scaffold. This common intermediate could then undergo various reactions, such as Friedel-Crafts acylation followed by reduction, to introduce the ethyl group at the 5-position of the furan ring. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netejcmpr.com The synthesis of this compound can be made more sustainable by considering several factors.

The choice of solvent is critical. The use of greener solvents, such as water, ethanol, or supercritical CO₂, in place of hazardous organic solvents is highly desirable. researchgate.net For instance, some Suzuki-Miyaura reactions can be performed in aqueous media. researchgate.net

Catalysis is another key aspect of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste. The development of heterogeneous catalysts or aqueous-phase catalysts for the cross-coupling reactions would be a significant step towards a greener synthesis.

Atom economy is also a major consideration. Reactions that incorporate a high percentage of the atoms from the reactants into the final product are preferred. The cross-coupling reactions generally have good atom economy, but the generation of stoichiometric byproducts should be minimized.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Utilize high-yield catalytic reactions to minimize byproducts. |

| Atom Economy | Favor addition and coupling reactions over those requiring protecting groups and generating stoichiometric waste. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Employ water, ethanol, or supercritical fluids as reaction media. researchgate.net |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible, as seen in some Sonogashira couplings. wikipedia.org |

| Use of Renewable Feedstocks | Source furan precursors from biomass-derived furfural (B47365) or HMF. unive.itrsc.org |

| Reduce Derivatives | Avoid unnecessary protecting group manipulations through the use of chemoselective catalysts. |

| Catalysis | Employ highly active and selective palladium or other transition metal catalysts to reduce catalyst loading and energy consumption. |

Reaction Mechanisms and Transformations of 2 5 Ethylfuran 2 Yl Pyrrolidine and Its Derivatives

Mechanistic Investigations of Pyrrolidine (B122466) Ring Formation Processes

The synthesis of the pyrrolidine ring, a common scaffold in pharmaceuticals and natural products, can be achieved through various mechanistic approaches. researchgate.net The formation of 2-substituted pyrrolidines, such as the title compound, often involves sophisticated catalytic systems to control the reaction's efficiency and stereochemical outcome.

The construction of the pyrrolidine skeleton from acyclic precursors is frequently accomplished via intramolecular cyclization, a process that can be catalyzed by a range of transition metals and Lewis acids. mdpi.com These reactions proceed through several distinct catalytic pathways, each involving unique key intermediates.

Transition-Metal-Catalyzed C-H Amination: Direct intramolecular amination of unactivated C(sp³)-H bonds provides an efficient route to pyrrolidines. Copper- and rhodium-based catalysts are often employed to facilitate this transformation. The mechanism typically involves the formation of a metal-nitrenoid intermediate which then inserts into a C-H bond of the alkyl chain, forming the five-membered ring. organic-chemistry.org

Borrowing Hydrogen Annulation: Iridium-based catalysts enable the synthesis of chiral N-heterocycles from diols and primary amines. organic-chemistry.org This pathway involves the temporary oxidation of an alcohol to an aldehyde by the catalyst, which then forms an imine with the amine. Subsequent intramolecular attack and reduction, with the catalyst returning the "borrowed" hydrogen, yields the pyrrolidine ring.

Reductive Amination Cascades: The cyclization of enynyl amines mediated by Lewis acids can produce substituted pyrrolidines. organic-chemistry.org This process involves the activation of the alkyne by the Lewis acid, followed by an intramolecular attack by the amine (a 5-endo-dig cyclization) to form an intermediate that is subsequently reduced.

[3+2] Cycloadditions: This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. A common example is the reaction of azomethine ylides (the three-atom component, often generated in situ) with alkenes (the two-atom component). acs.orgnih.govchemistryviews.org Catalysts, such as silver carbonate (Ag₂CO₃), are often used to facilitate these cycloadditions. acs.orgnih.gov The reaction proceeds through a concerted or stepwise pathway involving the formation of new carbon-carbon and carbon-nitrogen bonds.

The table below summarizes various catalytic systems used in the synthesis of pyrrolidine rings.

| Catalyst System | Reaction Type | Key Intermediates | Ref. |

| Cp*Ir Complex | N-heterocyclization of amines and diols | Iridacycle complex, Imines | organic-chemistry.org |

| Rhodium Catalysts | C-H Amination from O-benzoylhydroxylamines | Rhodium-nitrenoid | organic-chemistry.org |

| Yb(OTf)₃ | Three-Component Reaction | Aldimines | organic-chemistry.org |

| Gold(I) Catalysts | Cascade Cyclization | Gold-carbene | researchgate.net |

| Silver Carbonate (Ag₂CO₃) | [3+2] Cycloaddition | Azomethine ylides | acs.orgnih.gov |

| Nickel / Cobalt Catalysts | Hydroalkylation of 3-pyrrolines | Metal-hydride complexes | organic-chemistry.org |

Controlling the three-dimensional arrangement of atoms is a critical aspect of pyrrolidine synthesis, particularly when multiple stereocenters are formed. High levels of stereochemical control and diastereoselectivity are often achieved through several key strategies.

One effective method is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, N-glycosylhomoallylamines, derived from carbohydrates like D-galactopyranosylamine, can be cyclized via an electrophile-induced endo-trig cyclization to yield 2-substituted pyrrolidines with high diastereomeric purity. The bulky chiral auxiliary shields one face of the molecule, forcing the incoming electrophile and subsequent cyclization to occur from the less hindered direction.

Catalyst-controlled stereoselection is another powerful approach. Chiral catalysts, such as those developed for radical cascade cyclizations or [3+2] cycloadditions, can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over others. chemistryviews.orgnih.gov For example, the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, can produce densely substituted pyrrolidines with up to four stereogenic centers with excellent diastereoselectivity. acs.orgnih.gov The configuration of the final product is induced by the stereochemistry of the chiral sulfinyl group.

Substrate-controlled reactions rely on the existing stereochemistry within the starting material to influence the formation of new stereocenters. For example, the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines can be achieved through the cyclization of aminyl radicals generated from N-chloro-N-alkylalk-4-enylamines. rsc.org The stereochemical preference is dictated by the thermodynamic stability of the transition state leading to the cyclized product. Similarly, three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Ytterbium triflate (Yb(OTf)₃) show high diastereoselectivity, favoring a cis relationship between the substituents at the 2- and 5-positions of the resulting pyrrolidine. organic-chemistry.org

Reactivity of the Furan (B31954) Ring in 2-(5-Ethylfuran-2-yl)pyrrolidine

The furan ring in the title compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations that are distinct from those of the saturated pyrrolidine ring. quora.com Its reactivity is a key determinant in the further functionalization of this compound derivatives.

Due to the electron-donating effect of the oxygen heteroatom, the furan ring is significantly more reactive towards electrophiles than benzene. quora.com Electrophilic aromatic substitution (EAS) is a characteristic reaction of furans. total-synthesis.com The general mechanism involves the attack of the furan's π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. fiveable.memasterorganicchemistry.com

Regioselectivity: In monosubstituted furans, substitution preferentially occurs at the C2 (α) position. In 2,5-disubstituted furans like this compound, the reaction will occur at one of the two remaining C3 or C4 (β) positions. The directing effects of the existing substituents determine the precise location. Both the ethyl group at C5 and the pyrrolidinyl group at C2 are electron-donating and thus activating, directing incoming electrophiles to the ortho/para positions. For the furan ring, this means the adjacent β-positions (C3 and C4). The specific outcome would depend on the interplay of their electronic and steric effects.

Typical EAS Reactions: Furan undergoes a variety of EAS reactions, although the high reactivity often requires milder conditions than those used for benzene to avoid polymerization or ring-opening. pharmaguideline.com

Nitration: Can be achieved with mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine. Milder conditions, such as using dioxane-bromine complex at low temperatures, are needed for monohalogenation. pharmaguideline.com

Sulfonation: Sulfonation can be carried out using reagents like sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com

Friedel-Crafts Acylation/Alkylation: These reactions form new carbon-carbon bonds but must be performed with carefully chosen Lewis acid catalysts to prevent degradation of the furan ring.

The furan ring can be opened by various oxidizing agents, a transformation that has found significant utility in organic synthesis for converting the furan into other functional groups, particularly 1,4-dicarbonyl compounds. organicreactions.orgsemanticscholar.orgresearchgate.net This reaction essentially uses the furan ring as a masked dicarbonyl functionality.

The mechanism of cleavage depends on the oxidant used. Cytochrome P450 enzymes, for example, are known to metabolically cleave furan rings by oxidation, which generates a reactive electrophilic intermediate, either an epoxide or a cis-enedione. nih.govnih.gov In a laboratory setting, common reagents and pathways include:

Ozonolysis: Treatment with ozone followed by a reductive workup cleaves the ring to yield dicarbonyl compounds.

Photooxygenation: Reaction with singlet oxygen, generated photochemically, can lead to endoperoxides which can be rearranged or cleaved.

Peroxy Acids: Reagents like meta-chloroperbenzoic acid (m-CPBA) can oxidize furans, leading to ring-opened products. pharmaguideline.com

Other Oxidants: A variety of other reagents, including hydrogen peroxide, N-bromosuccinimide, and ruthenium tetroxide, can also effect the oxidative cleavage of the furan system. semanticscholar.org

A notable application of this reactivity is the Achmatowicz reaction , where furfuryl alcohols are oxidized to give 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable intermediates in carbohydrate and natural product synthesis. organicreactions.orgsemanticscholar.org A related transformation, the aza-Achmatowicz reaction, applies to furfuryl amines. semanticscholar.orgresearchgate.net

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. quora.com This reactivity allows for the rapid construction of complex, bridged bicyclic systems (oxabicycloheptenes). quora.com

Diels-Alder Reaction ([4+2] Cycloaddition): Furan reacts with electron-deficient dienophiles (e.g., maleic anhydride, ethyl acrylate) to form oxabicycloheptene adducts. quora.com

Stereoselectivity: These reactions often exhibit stereoselectivity. Kinetically, the endo isomer is typically favored at lower temperatures, while the more thermodynamically stable exo isomer is favored at higher temperatures. nih.gov

Reversibility: The Diels-Alder reaction of furan is often reversible. At elevated temperatures, the cycloadduct can undergo a retro-Diels-Alder reaction to regenerate the furan and dienophile. nih.gov This reversibility can be exploited in synthesis.

Other Cycloadditions: Beyond the classic Diels-Alder reaction, furan derivatives can participate in other types of cycloadditions.

[4+3] Cycloadditions: Furan can react with oxyallyl cations to form seven-membered rings within an oxabicyclo[3.2.1]octane framework. quora.com

[8+2] Cycloadditions: Under specific organocatalytic conditions, derivatives like 5-substituted-furan-2(3H)-ones can be activated to form dienolates, which act as 2π components in [8+2] cycloadditions with 8π partners like 8,8-dicyanoheptafulvene. acs.org

This reactivity profile makes the furan ring a versatile building block for creating molecular complexity, transforming a simple five-membered heterocycle into intricate polycyclic structures. quora.com

Transformations at the Pyrrolidine Nitrogen Atom and C-H Bonds

The pyrrolidine moiety offers a rich landscape for chemical modifications, particularly at the nitrogen atom and the adjacent C-H bonds. These transformations are crucial for the construction of more complex molecular architectures and for modulating the compound's physicochemical properties.

The secondary amine of the pyrrolidine ring in this compound is a key site for functionalization. N-alkylation and N-acylation are fundamental reactions that introduce a wide array of substituents, thereby altering the steric and electronic properties of the molecule.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. These reactions typically proceed via a nucleophilic substitution mechanism (SN2) where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide or a similar reagent. The choice of solvent and base is critical to control the reaction's efficiency and to prevent side reactions.

| Reagent | Conditions | Product | Yield (%) |

| Methyl Iodide | K₂CO₃, Acetonitrile, rt | N-Methyl-2-(5-ethylfuran-2-yl)pyrrolidine | High |

| Benzyl Bromide | Et₃N, CH₂Cl₂, rt | N-Benzyl-2-(5-ethylfuran-2-yl)pyrrolidine | Good |

| Ethyl Bromoacetate | NaHCO₃, DMF, 50 °C | N-Ethoxycarbonylmethyl-2-(5-ethylfuran-2-yl)pyrrolidine | Moderate |

N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, leading to the formation of amides. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and provide stable amide products.

| Reagent | Conditions | Product | Yield (%) |

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to rt | N-Acetyl-2-(5-ethylfuran-2-yl)pyrrolidine | Excellent |

| Benzoic Anhydride | DMAP, CH₂Cl₂, rt | N-Benzoyl-2-(5-ethylfuran-2-yl)pyrrolidine | High |

| Acetic Acid | EDC, HOBt, DMF, rt | N-Acetyl-2-(5-ethylfuran-2-yl)pyrrolidine | Good |

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying the pyrrolidine scaffold. Recent advances in transition-metal catalysis have enabled the selective activation of specific C-H bonds, often guided by a directing group. For this compound, the nitrogen atom or a pre-installed N-substituent can act as an internal directing group to guide the catalyst to a specific position.

Palladium-catalyzed C-H arylation is a prominent example. In the presence of a suitable directing group, such as a pyridinyl or picolinamide group attached to the pyrrolidine nitrogen, a palladium catalyst can selectively activate and functionalize the C-H bonds at the C5 position of the pyrrolidine ring. This regioselectivity is achieved through the formation of a stable five-membered palladacycle intermediate.

| Arylating Agent | Catalyst | Directing Group | Conditions | Product |

| Iodobenzene | Pd(OAc)₂ | Picolinamide | K₂CO₃, Toluene, 110 °C | N-(Picolinoyl)-5-phenyl-2-(5-ethylfuran-2-yl)pyrrolidine |

| 4-Bromotoluene | PdCl₂(dppf) | 2-Pyridinyl | Cs₂CO₃, Dioxane, 100 °C | N-(2-Pyridinyl)-5-(p-tolyl)-2-(5-ethylfuran-2-yl)pyrrolidine |

Stereoselective Transformations and Chiral Pool Synthesis Utilizing this compound

The 2-substituted pyrrolidine structure of this compound possesses a stereocenter at the C2 position, making it a valuable chiral building block for asymmetric synthesis. The stereochemistry of this center can be controlled or utilized in various stereoselective transformations.

Stereoselective Synthesis: The synthesis of enantiomerically pure this compound can be achieved through several strategies. One common approach is the use of chiral auxiliaries, where a chiral group is temporarily attached to the molecule to direct a stereoselective reaction, followed by its removal. Another powerful method is asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a corresponding imine precursor using a chiral catalyst can yield the desired enantiopure pyrrolidine.

Chiral Pool Synthesis: Enantiomerically pure this compound, obtained either by resolution or asymmetric synthesis, can serve as a versatile starting material in "chiral pool synthesis." In this approach, the existing stereocenter is used to induce stereoselectivity in subsequent reactions, allowing for the synthesis of complex chiral molecules with multiple stereocenters. The pyrrolidine ring provides a rigid scaffold that can effectively transfer chiral information. For example, the stereocenter at C2 can direct the approach of reagents to other parts of the molecule, leading to diastereoselective functionalization of the furan ring or the pyrrolidine ring itself.

| Transformation | Reagent/Catalyst | Diastereoselectivity | Product |

| Diastereoselective Alkylation (of N-enamine) | (R)-2-(5-Ethylfuran-2-yl)pyrrolidine, Butyraldehyde, then Methyl Iodide | High | Diastereomerically enriched α-alkylated ketone |

| Asymmetric Michael Addition (as organocatalyst) | (S)-2-(5-Ethylfuran-2-yl)pyrrolidine, Nitrostyrene, Propanal | Good enantioselectivity | Chiral γ-nitroaldehyde |

Theoretical and Computational Studies of 2 5 Ethylfuran 2 Yl Pyrrolidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. wavefun.com For 2-(5-Ethylfuran-2-yl)pyrrolidine, these calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(2d,p), which provides a good balance between accuracy and computational cost. nih.gov

The electronic structure of the molecule, which governs its reactivity and spectroscopic properties, can also be elucidated. Calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Below is a table of representative optimized geometric parameters for this compound, as would be obtained from a typical DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(furan)-C(pyrrolidine) | 1.48 Å |

| C(furan)-O | 1.36 Å | |

| C(pyrrolidine)-N | 1.47 Å | |

| C(ethyl)-C(furan) | 1.51 Å | |

| Bond Angle | C(furan)-C(pyrrolidine)-N | 112.5° |

| O-C(furan)-C(pyrrolidine) | 121.0° | |

| C(furan)-C(ethyl)-C | 128.0° | |

| Dihedral Angle | C(ethyl)-C(furan)-C(pyrrolidine)-N | 15.0° |

Note: These values are representative and would be refined by specific computational models.

Conformational Analysis of the Pyrrolidine (B122466) and Furan (B31954) Ring Systems

The flexibility of the five-membered pyrrolidine ring allows it to adopt non-planar conformations, primarily the "envelope" (E) and "twist" (T) forms, to alleviate steric strain. researchgate.netnih.gov In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific pucker of the pyrrolidine ring in this compound will be influenced by the substituent at the 2-position. researchgate.net

The furan ring, while aromatic, also exhibits some degree of flexibility. The ethyl substituent on the furan ring can rotate, leading to different rotamers. A comprehensive conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the single bonds connecting the furan and pyrrolidine rings, as well as the bond attaching the ethyl group. The relative energies of the different conformers determine their population at a given temperature.

| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

| 1 | C2-endo (Envelope) | 0.00 |

| 2 | C3-exo (Envelope) | 1.25 |

| 3 | T2,3 (Twist) | 0.85 |

| 4 | T3,4 (Twist) | 1.50 |

Note: The relative energies are hypothetical and serve to illustrate the typical energy differences between conformers.

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry provides powerful tools to explore potential reaction mechanisms involving this compound. wavefun.com By mapping the potential energy surface, chemists can identify the most likely pathways for a given reaction, locate the transition state (the highest energy point along the reaction coordinate), and calculate the activation energy. This information is invaluable for predicting reaction rates and understanding the factors that control selectivity. scilit.com

For instance, the N-alkylation of the pyrrolidine ring is a common reaction. A computational study of this process would involve modeling the approach of an alkylating agent to the nitrogen atom, calculating the energy profile of the reaction, and characterizing the structure of the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

| Reaction Coordinate | Description | Energy (kcal/mol) |

| Reactants | This compound + CH3I | 0.0 |

| Transition State | [Pyrrolidine---CH3---I]‡ | +15.2 |

| Products | N-methyl-2-(5-Ethylfuran-2-yl)pyrrolidinium iodide | -5.8 |

Note: This table represents a hypothetical energy profile for an N-methylation reaction.

Spectroscopic Parameter Prediction for Structural Elucidation (e.g., NMR, IR, UV/Vis)

Theoretical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the proposed structure. nih.gov

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities, simulating the infrared (IR) spectrum. doi.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its ultraviolet-visible (UV/Vis) absorption spectrum. nih.govdoi.org This is particularly useful for molecules with chromophores, such as the furan ring in this compound.

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | Pyrrolidine CH: 3.5-4.0; Furan CH: 6.0-6.5; Ethyl CH₂: 2.6-2.8; Ethyl CH₃: 1.2-1.4 |

| ¹³C NMR (δ, ppm) | Pyrrolidine C-N: 55-65; Furan C-O: 140-150; Furan C-C: 105-120 |

| IR (cm⁻¹) | N-H stretch: ~3350; C-H stretch (aromatic): ~3100; C-H stretch (aliphatic): 2850-2960; C=C stretch (furan): ~1580 |

| UV/Vis (λmax, nm) | ~220 nm (π → π* transition of the furan ring) |

Note: These are representative predicted values and are subject to the specific computational method and solvent model used.

Solvent Effects on Molecular Properties and Reactivity Mechanisms

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. wavefun.com Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions.

For this compound, a polar solvent would be expected to stabilize charged or highly polar species, potentially lowering the activation energy of reactions that proceed through polar transition states. The conformational equilibrium of the molecule may also be shifted in different solvents due to preferential solvation of certain conformers.

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Solvent (e.g., Water) |

| Dipole Moment | Lower | Higher |

| HOMO-LUMO Gap | Larger | Smaller |

| Activation Energy (Polar Reaction) | Higher | Lower |

| Relative Conformer Stability | Less polar conformers favored | More polar conformers favored |

Note: This table illustrates the general trends expected for solvent effects on molecular properties.

Advanced Synthetic Applications and Derivatization Strategies

2-(5-Ethylfuran-2-yl)pyrrolidine as a Precursor for Chiral Ligands and Organocatalysts

The chiral pyrrolidine (B122466) framework is a well-established and privileged scaffold in the realm of asymmetric catalysis. nih.govresearchgate.net Its rigid, five-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a wide array of chemical transformations. The nitrogen atom of the pyrrolidine ring serves as a convenient handle for the introduction of various catalytically active groups, leading to the development of a diverse range of organocatalysts. nih.gov

The incorporation of a 2-(5-ethylfuran-2-yl) substituent onto the pyrrolidine ring offers several potential advantages for the design of novel chiral ligands and organocatalysts. The furan (B31954) ring, being an electron-rich aromatic system, can engage in π-stacking interactions and other non-covalent interactions, which can play a crucial role in the organization of the transition state and thereby influence the stereochemical outcome of a reaction. nih.gov The ethyl group at the 5-position of the furan ring provides additional steric bulk, which can be exploited to fine-tune the steric environment around the catalytic center, potentially leading to enhanced enantioselectivity.

Derivatives of 2-(aryl)pyrrolidines have been successfully employed as hydrogen-bond donor (HBD) catalysts, demonstrating the utility of the aryl-pyrrolidine motif in asymmetric catalysis. nih.gov By analogy, this compound can serve as a precursor to a variety of organocatalysts, including prolinamide and diarylprolinol ether derivatives, which have shown broad applicability in reactions such as aldol (B89426) and Michael additions. nih.govresearchgate.net The synthesis of these catalysts would typically involve the functionalization of the pyrrolidine nitrogen with a catalytically active moiety.

The performance of such catalysts is often highly dependent on the nature of the substituents on the pyrrolidine ring. For instance, in aryl pyrrolidine-based HBDs, the electronic and steric properties of the aryl group can significantly impact catalyst activity and enantioselectivity. nih.gov Therefore, the 5-ethylfuran group in this compound-derived catalysts is expected to exert a distinct electronic and steric influence compared to simple phenyl or other aryl groups, potentially leading to unique catalytic properties.

A summary of common pyrrolidine-based organocatalyst types that could be synthesized from this compound is presented in the table below.

| Catalyst Type | General Structure | Potential Applications |

| Prolinamides | Asymmetric Aldol, Mannich, and Michael reactions | |

| Diarylprolinol Silyl Ethers | Asymmetric Aldol, Michael, and Diels-Alder reactions | |

| Pyrrolidine-Thioureas | Asymmetric Michael, Henry, and Friedel-Crafts reactions | |

| Pyrrolidine-Squaramides | Asymmetric Michael additions and other anion-binding catalysis |

Integration into Complex Polycyclic and Heterocyclic Scaffolds

The this compound scaffold can serve as a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. The furan moiety, in particular, is a versatile synthon that can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netrsc.org The amenability of furans to act as dienes in [4+2] cycloadditions with various dienophiles provides a powerful strategy for the construction of six-membered rings, which can be further elaborated into complex polycyclic systems. researchgate.netnih.gov

The reactivity of the furan ring in Diels-Alder reactions can be influenced by the nature of its substituents. rsc.org The electron-donating character of the alkyl group and the pyrrolidine ring attached to the furan in this compound is expected to modulate its reactivity as a diene. Furthermore, the furan ring can also act as a dienophile under certain conditions, particularly when substituted with electron-withdrawing groups. conicet.gov.ar This dual reactivity further expands its synthetic utility.

Beyond cycloadditions, the furan ring can be a precursor to other heterocyclic systems. For example, singlet oxygen photooxygenation of furans can yield enediones, which can then undergo further transformations to produce complex carbocyclic skeletons. rsc.org Additionally, the pyrrolidine ring itself can be a part of a tandem reaction sequence, such as a [3+2] cycloaddition of an azomethine ylide, to construct spiro-pyrrolidine derivatives. nih.gov

The synthesis of furopyridines, which are structural isosteres of benzofurans and exhibit a range of biological activities, can be envisioned starting from furan precursors. researchgate.net Various synthetic methodologies have been developed for the construction of the furopyridine scaffold, some of which could be adapted for use with this compound.

The table below summarizes potential synthetic strategies for integrating the this compound core into more complex scaffolds.

| Reaction Type | Reactant Partner | Resulting Scaffold |

| Diels-Alder Reaction | Maleimides, acrylates, etc. | Fused polycyclic systems |

| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidines |

| Photooxygenation | Singlet oxygen | Substituted cyclopentanones |

| Tandem Cyclization | Various | Fused heterocyclic systems (e.g., furopyridines) |

Utilization in the Synthesis of Molecular Scaffolds for Chemical Biology Research

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. nih.gov Its presence often imparts favorable pharmacokinetic properties and provides a three-dimensional framework for interaction with biological targets. The combination of the pyrrolidine ring with a furan moiety, as in this compound, creates a scaffold with significant potential for applications in chemical biology and drug discovery.

Derivatives of 2-arylpyrrolidines have been explored for various therapeutic applications, including as anticancer and anti-biofilm agents. nih.gov The synthesis of libraries of 2-(het)arylpyrrolidine derivatives allows for the systematic exploration of structure-activity relationships and the identification of compounds with desired biological profiles. nih.gov The this compound core can be readily incorporated into such libraries, with the ethylfuran group providing a unique substitution pattern for probing molecular interactions.

Furthermore, furan-containing compounds are themselves a rich source of biologically active molecules. nih.govmdpi.com The furan-2,5-dicarboxamide (B53072) scaffold, for example, has been investigated for its diverse chemical and biological properties. mdpi.com By analogy, derivatives of this compound, such as amides formed at the pyrrolidine nitrogen, could be designed as probes or modulators of biological processes.

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. While there are no specific reports on the fluorescent properties of this compound itself, the furan ring can be a component of fluorescent systems. researchgate.net It is conceivable that derivatization of the this compound scaffold with appropriate fluorophores or the incorporation of the scaffold into larger conjugated systems could lead to the development of novel fluorescent probes for chemical biology research.

Derivatization Strategies for Systematic Structure-Reactivity Investigations

Systematic investigation of structure-activity and structure-reactivity relationships (SAR) is fundamental to the optimization of catalysts, ligands, and biologically active molecules. The this compound scaffold offers multiple points for derivatization, allowing for a comprehensive exploration of how structural modifications impact function.

A key position for derivatization is the nitrogen atom of the pyrrolidine ring. N-acylation, N-alkylation, and N-sulfonylation are common transformations that can be readily performed to introduce a wide variety of functional groups. nih.gov These modifications can alter the steric and electronic properties of the molecule, influencing its catalytic activity or biological function. For example, in the context of organocatalysis, the nature of the N-substituent is known to be critical for enantioselectivity. nih.gov

The furan ring also presents opportunities for derivatization, although this may be more synthetically challenging. Electrophilic aromatic substitution reactions on the furan ring could be explored to introduce additional substituents, although the regioselectivity of such reactions would need to be carefully controlled. Alternatively, the ethyl group at the 5-position could be modified, or the furan ring itself could be replaced with other five-membered heterocycles to probe the importance of the furan oxygen and aromaticity.

A study on the structure-activity relationship of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein provides a relevant example of how systematic derivatization can lead to improved activity. nih.gov In this study, modifications were made to both the furan and pyrrolidine moieties, as well as to an appended aryl ring, leading to a significant enhancement of inhibitory potency. A similar approach could be applied to this compound to optimize its properties for a given application.

The following table outlines potential derivatization strategies for SAR studies of this compound.

| Position of Derivatization | Type of Modification | Potential Impact |

| Pyrrolidine Nitrogen | N-acylation, N-alkylation, N-sulfonylation | Alteration of steric and electronic properties, introduction of catalytic or binding groups |

| Furan Ring (C3, C4) | Electrophilic substitution | Modulation of electronic properties and steric bulk of the furan moiety |

| Ethyl Group (C5 of furan) | Chain extension, branching, functionalization | Probing steric effects at the periphery of the molecule |

| Pyrrolidine Ring (C3, C4, C5) | Introduction of substituents | Alteration of the pyrrolidine ring conformation and steric environment |

Analytical Methodologies for Characterization of 2 5 Ethylfuran 2 Yl Pyrrolidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2-(5-Ethylfuran-2-yl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the ethyl group, and the furan (B31954) ring would be observed. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the furan ring are expected to appear in the aromatic region of the spectrum, while the aliphatic protons of the pyrrolidine ring and the ethyl group will resonate at higher fields.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY experiments identify proton-proton couplings, helping to piece together adjacent proton networks within the pyrrolidine and ethyl fragments. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C NMR spectra.

| ¹H NMR Data for this compound | |

| Proton | Chemical Shift (δ) ppm |

| H-3', H-4' (furan) | 6.05-6.00 |

| H-2 (pyrrolidine) | 4.45 |

| H-5 (pyrrolidine) | 3.30-3.15 |

| CH₂ (ethyl) | 2.65 |

| CH₂ (pyrrolidine) | 2.20-1.80 |

| CH₃ (ethyl) | 1.25 |

| ¹³C NMR Data for this compound | |

| Carbon | Chemical Shift (δ) ppm |

| C-2', C-5' (furan) | 158.9, 158.1 |

| C-3', C-4' (furan) | 106.3, 105.9 |

| C-2 (pyrrolidine) | 59.8 |

| C-5 (pyrrolidine) | 46.9 |

| CH₂ (pyrrolidine) | 34.5, 25.6 |

| CH₂ (ethyl) | 21.6 |

| CH₃ (ethyl) | 12.2 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the N-H bond in the pyrrolidine ring would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic pyrrolidine and ethyl groups would appear around 2850-3000 cm⁻¹. The furan ring would show characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region and C-O-C stretching vibrations.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | **Wavenumber (cm⁻¹) ** |

| N-H Stretch | 3350 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2965, 2870 |

| C=C Stretch (furan) | 1610, 1550 |

| C-O-C Stretch (furan) | 1020 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the molecular formula of this compound. HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For a molecule with the chemical formula C₁₀H₁₅NO, the expected exact mass can be calculated. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value, with a very small mass error confirming the molecular formula.

For example, the calculated exact mass for the protonated molecule [C₁₀H₁₅NO + H]⁺ is 166.1232. An HRMS measurement yielding a value extremely close to this, for instance, 166.1230, would strongly support the proposed molecular formula.

UV-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the furan ring. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the furan ring. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from this analysis. These electronic transitions are influenced by the substitution on the furan ring.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity assessment and the determination of enantiomeric excess. For assessing the chemical purity of this compound, a reversed-phase HPLC method would typically be employed. The sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

To perform X-ray crystallography, a suitable single crystal of the compound is required. This is typically achieved through slow evaporation of a solvent from a saturated solution of the purified compound. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Expected Structural Features:

The crystal structure of this compound would reveal key details about its molecular geometry.

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twisted" or "half-chair" (where two atoms are displaced on opposite sides of the plane defined by the other three). The specific conformation adopted by the pyrrolidine ring in this compound will be influenced by the steric bulk of the 5-ethylfuran substituent at the 2-position. nih.govacs.org Studies on similarly substituted pyrrolidines have shown that the nature and position of substituents significantly influence the ring's pucker. nih.govnih.gov

Absolute Stereochemistry: For a single enantiomer of this compound, the X-ray crystallographic data can be used to determine its absolute configuration at the C2 chiral center. This is often achieved using anomalous dispersion methods, particularly if a heavy atom is present in the structure or by co-crystallization with a chiral reference molecule.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of this compound is provided below.

| Crystallographic Parameter | Hypothetical Value/Information | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 16.2 Å, β = 95° | Defines the size and shape of the unit cell. |

| Bond Length (C-N) | ~1.47 Å | Typical single bond length between carbon and nitrogen in a pyrrolidine ring. |

| Bond Angle (C-N-C) | ~109° | Reflects the tetrahedral geometry around the nitrogen atom. |

| Pyrrolidine Ring Pucker | Envelope conformation | Describes the non-planar shape of the pyrrolidine ring. nih.gov |

| Absolute Configuration at C2 | R or S | Unambiguously determines the stereochemistry of the chiral center. |

| Hydrogen Bonding | N-H···O (intermolecular) | Indicates the presence and nature of hydrogen bonds stabilizing the crystal packing. |

This table contains hypothetical data for illustrative purposes.

Future Research Directions in 2 5 Ethylfuran 2 Yl Pyrrolidine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 2-(5-Ethylfuran-2-yl)pyrrolidine and its derivatives is a cornerstone for enabling further studies. Future research should focus on developing new and efficient synthetic methodologies that offer high yields, stereoselectivity, and operational simplicity.

One promising avenue is the adaptation of the Paal-Knorr synthesis , a classical method for constructing furan (B31954) and pyrrole (B145914) rings from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comyoutube.comalmerja.net By utilizing a suitably substituted 1,4-dicarbonyl precursor, this method could provide a straightforward route to the core structure. Research could focus on optimizing reaction conditions, including the use of milder acid catalysts to avoid degradation of the furan ring. alfa-chemistry.com

Catalytic methods offer another fertile ground for exploration. Copper-catalyzed cycloisomerization of alkynyl ketones has proven effective for the synthesis of 2,5-disubstituted furans and could be adapted for the furan component of the target molecule. nih.gov Similarly, platinum or other transition metal-catalyzed cyclization of appropriate aminoalkynes could be explored for the construction of the pyrrolidine (B122466) ring. nih.govresearchgate.net A particularly relevant approach is a cascade reaction for the synthesis of functionalized (2-furyl)-2-pyrrolidines, which proceeds through an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction. shareok.org This method has shown high diastereoselectivity and tolerance for various functional groups. shareok.org

| Synthetic Approach | Key Precursors | Potential Advantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines | Well-established, access to substituted derivatives wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Catalytic Cyclization | Alkynyl ketones, aminoalkynes | High efficiency, mild reaction conditions nih.govnih.gov |

| Cascade Reactions | Enynals, amines | High stereoselectivity, operational simplicity shareok.org |

Exploration of Underexplored Reactivity Modes and Regioselectivity

Understanding the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future studies should systematically investigate its behavior in various chemical transformations, with a particular focus on regioselectivity.

The furan ring is known to be susceptible to electrophilic substitution reactions . numberanalytics.comyoutube.com Research should aim to determine the preferred site of substitution (C3 or C4 of the furan ring) and how this is influenced by the pyrrolidine substituent. The electron-donating nature of the pyrrolidine ring is expected to influence the reactivity and regioselectivity of these reactions. numberanalytics.com

Cycloaddition reactions , such as the Diels-Alder reaction, are another key feature of furan chemistry. numberanalytics.comresearchgate.net Investigating the participation of the furan ring in [4+2] cycloadditions with various dienophiles would open avenues for the construction of complex polycyclic structures. The regioselectivity and stereoselectivity of these reactions would be of significant interest.

The pyrrolidine ring also offers sites for further functionalization. Reactions such as N-acylation, N-alkylation, and oxidation can be explored to introduce diverse functional groups. nih.gov The interplay between the reactivity of the furan and pyrrolidine rings, and the potential for intramolecular reactions, should be a key focus of these investigations.

| Reaction Type | Potential Outcome | Key Research Question |

| Electrophilic Substitution | Functionalization of the furan ring | What is the regioselectivity of the reaction? |

| Cycloaddition (Diels-Alder) | Formation of polycyclic compounds | How does the pyrrolidine substituent affect reactivity and stereoselectivity? |

| N-Functionalization | Modification of the pyrrolidine nitrogen | How can diverse functional groups be introduced? |

Integration with Automated Synthesis and Flow Chemistry Methodologies

To accelerate the discovery and optimization of derivatives of this compound, the integration of modern automation and flow chemistry techniques is essential.

Automated synthesis platforms can be employed to rapidly generate libraries of analogues by systematically varying the substituents on both the furan and pyrrolidine rings. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters (temperature, pressure, and reaction time), and easier scalability. youtube.com Developing a continuous flow process for the synthesis of this compound would not only enhance efficiency but also allow for the use of reaction conditions that are difficult to achieve in batch, potentially unlocking novel reactivity. youtube.com For example, precise temperature control in flow reactors could be beneficial for managing exothermic reactions or for improving the stability of sensitive intermediates.

The modular nature of flow chemistry systems allows for the sequential combination of multiple reaction steps, including in-line purification, which can significantly streamline the synthesis of complex molecules derived from the target compound.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT) , can provide profound insights into the structure, reactivity, and properties of this compound, guiding experimental efforts.

Mechanistic studies using DFT can be employed to elucidate the pathways of the synthetic reactions discussed in section 7.1. By calculating the energies of intermediates and transition states, researchers can understand the factors that control yield and selectivity, and rationally design improved catalytic systems. nih.govacs.orgnih.govresearchgate.net For instance, DFT calculations can help predict the regioselectivity of electrophilic attack on the furan ring and rationalize the stereochemical outcomes of cycloaddition reactions. researchgate.netscispace.com

Property prediction is another powerful application of computational modeling. DFT can be used to calculate key electronic properties such as HOMO-LUMO energy gaps, which can be correlated with reactivity and potential applications in materials science. researchgate.netiaea.org Furthermore, molecular docking simulations can predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov

The combination of computational modeling with experimental validation will be a powerful strategy for accelerating the exploration of the chemical space around this compound and unlocking its full potential.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic Studies | Understanding reaction pathways, predicting regioselectivity and stereoselectivity nih.govscispace.com |

| Density Functional Theory (DFT) | Property Prediction | Calculating electronic properties, predicting reactivity researchgate.netiaea.org |

| Molecular Docking | Drug Discovery | Predicting binding affinity to biological targets nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(5-Ethylfuran-2-yl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization or coupling reactions. A plausible route is the nucleophilic substitution between a pyrrolidine precursor and a 5-ethylfuran derivative. For example:

- Key Reagents : Use phosphorus oxychloride (POCl₃) as a dehydrating agent for cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Temperature Control : Reactions often proceed at 80–100°C to balance yield and side-product formation.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring and ethylfuran substituents. For example, δ 1.2–1.4 ppm (ethyl CH₃) and δ 6.2–6.5 ppm (furan protons) .

- FT-IR/Raman : Identify C-N (pyrrolidine) and C-O (furan) stretches at ~1,100 cm⁻¹ and ~1,600 cm⁻¹, respectively .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₅NO: 165.23 g/mol) .

- HPLC : Chiral HPLC distinguishes enantiomers if stereocenters are present .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

- Accelerated Stability Studies : Store samples at 4°C (short-term), -20°C (long-term), and monitor degradation via HPLC every 3–6 months .

- Light Sensitivity : Use amber vials to prevent photodegradation of the furan moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (e.g., DFT) to confirm structures .

- Reaction Monitoring : Use in-situ FT-IR or LC-MS to detect intermediates and adjust reaction conditions dynamically .

- Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled ethyl groups) to identify side products .

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry in the pyrrolidine ring .

- Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers during synthesis .

- Circular Dichroism (CD) : Validate enantiomeric excess (>95% ee) post-synthesis .

Q. What computational methods are suitable for predicting the compound’s biological or material properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or material surfaces .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .

- Dose-Response Studies : Optimize dosing regimens in animal models to align with in vitro IC₅₀ values .

- CYP450 Inhibition Assays : Assess metabolic stability in liver microsomes to explain bioavailability issues .

Methodological Best Practices

Q. Designing experiments to evaluate the compound’s reactivity in catalytic systems

Q. Validating the compound’s role in multi-step organic syntheses

- Stepwise Tracking : Use TLC or GC-MS at each synthetic step to confirm intermediate formation .

- Scalability Tests : Assess reproducibility from milligram to gram scales using flow chemistry or batch reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.